N-Bsmoc-L-tryptophan
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Overview
Description
N-Bsmoc-L-tryptophan is a biochemical compound with the molecular formula C21H18N2O6S and a molecular weight of 426.44 g/mol . It is primarily used in proteomics research and is known for its role in various biochemical applications . The compound is characterized by its unique structure, which includes a benzylsulfonyl-methoxycarbonyl (Bsmoc) protecting group attached to the L-tryptophan molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Bsmoc-L-tryptophan typically involves the protection of the amino group of L-tryptophan with the Bsmoc group. This process can be achieved through the reaction of L-tryptophan with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective protection of the amino group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Bsmoc-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the Bsmoc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of L-tryptophan.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the Bsmoc group.
Scientific Research Applications
N-Bsmoc-L-tryptophan is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Drug Development: Serves as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the investigation of metabolic pathways and enzyme functions.
Industrial Applications: Employed in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-Bsmoc-L-tryptophan involves its interaction with specific molecular targets and pathways. The Bsmoc group provides protection to the amino group of L-tryptophan, allowing it to participate in selective reactions without interference from other functional groups. This selective protection is crucial in synthetic chemistry and biochemical studies, where precise modifications are required .
Comparison with Similar Compounds
N-Fmoc-L-tryptophan: Another protected form of L-tryptophan with a fluorenylmethoxycarbonyl (Fmoc) group.
N-Boc-L-tryptophan: Contains a tert-butyloxycarbonyl (Boc) protecting group.
N-Cbz-L-tryptophan: Features a benzyloxycarbonyl (Cbz) group.
Comparison:
Uniqueness: N-Bsmoc-L-tryptophan is unique due to the presence of the Bsmoc group, which offers different reactivity and stability compared to other protecting groups.
Reactivity: The Bsmoc group provides a balance between stability and reactivity, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c24-20(25)18(10-14-11-22-17-7-3-2-6-16(14)17)23-21(26)29-12-15-9-13-5-1-4-8-19(13)30(15,27)28/h1-9,11,18,22H,10,12H2,(H,23,26)(H,24,25)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILOLDADSJLWEJ-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428832 |
Source
|
Record name | N-Bsmoc-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197245-27-5 |
Source
|
Record name | N-Bsmoc-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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